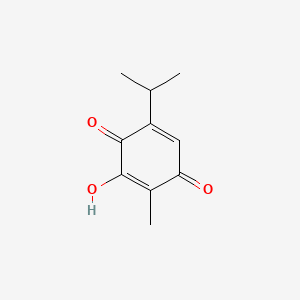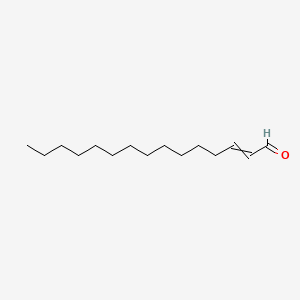
Pentadec-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentadec-2-enal, also known as (E)-2-pentadecenal, is an organic compound with the molecular formula C15H28O. It is an aliphatic aldehyde with a double bond in the second position of the carbon chain. This compound is known for its distinctive odor and is used in various applications, including as a fragrance component and in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentadec-2-enal can be synthesized through several methods. One common synthetic route involves the oxidation of pentadecen-2-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically takes place in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, this compound can be produced through the hydroformylation of tetradecene, followed by oxidation. This method involves the addition of a formyl group to the double bond of tetradecene using a rhodium catalyst, followed by oxidation to form the aldehyde .
Analyse Chemischer Reaktionen
Types of Reactions
Pentadec-2-enal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to pentadec-2-enoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to pentadecen-2-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.
Major Products Formed
Oxidation: Pentadec-2-enoic acid.
Reduction: Pentadecen-2-ol.
Substitution: Various substituted pentadecenal derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pentadec-2-enal has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other organic compounds and as a reagent in organic reactions.
Biology: It is studied for its role in pheromone signaling in insects and other organisms.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is used in the fragrance industry for its pleasant odor and as a flavoring agent in food products.
Wirkmechanismus
The mechanism of action of pentadec-2-enal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can lead to the formation of imines. This reaction is important in biological systems, where it can modify proteins and other biomolecules. Additionally, this compound can undergo oxidation and reduction reactions, influencing cellular redox states and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexadec-2-enal: Similar structure but with one additional carbon atom.
Dodec-2-enal: Similar structure but with three fewer carbon atoms.
Octadec-2-enal: Similar structure but with three additional carbon atoms.
Uniqueness
Pentadec-2-enal is unique due to its specific chain length and the position of the double bond, which confer distinct chemical and physical properties. Its specific odor profile makes it valuable in the fragrance industry, and its reactivity makes it a useful intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
118624-11-6 |
|---|---|
Molekularformel |
C15H28O |
Molekulargewicht |
224.38 g/mol |
IUPAC-Name |
pentadec-2-enal |
InChI |
InChI=1S/C15H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h13-15H,2-12H2,1H3 |
InChI-Schlüssel |
MLTULPRRIKTZBN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



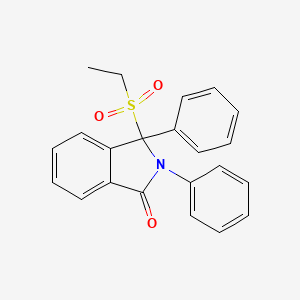
![1H-Pyrrolo[2,3-b]pyridine, 3-methyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14165737.png)
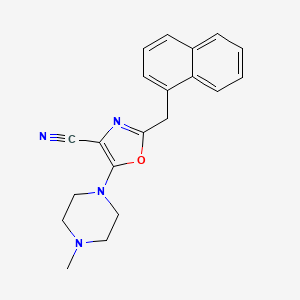

![3-[(2-Methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol](/img/structure/B14165758.png)
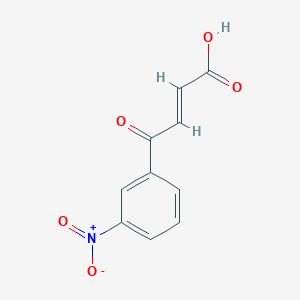
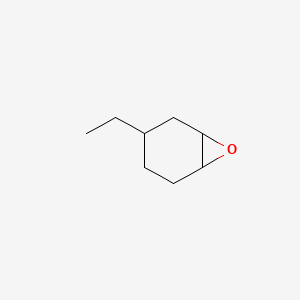
![1-Butyl-5-methoxy-2-methylbenzo[g]indole-3-carboxylic acid](/img/structure/B14165778.png)

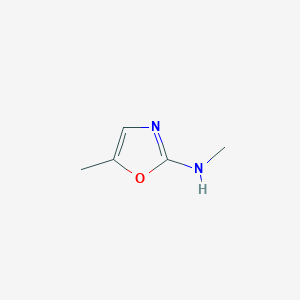
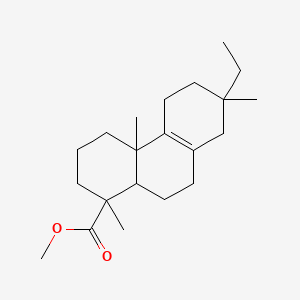
![2-[4-[4-(1,4-diphenyltetrazole-1,4-diium-2-yl)phenyl]phenyl]-1,4-diphenyltetrazole-1,4-diium;dichloride](/img/structure/B14165808.png)
